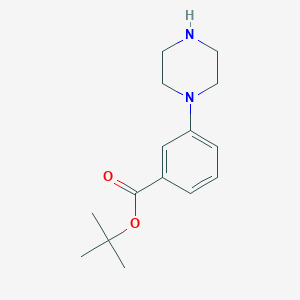

Tert-butyl 3-piperazin-1-ylbenzoate

Description

Significance of Piperazine-Benzoate Scaffolds in Chemical Biology

The value of tert-butyl 3-piperazin-1-ylbenzoate is rooted in the established importance of its constituent parts: the piperazine (B1678402) ring and the benzoate (B1203000) moiety.

The piperazine ring is classified as a "privileged scaffold" in medicinal chemistry. nih.gov This six-membered ring containing two nitrogen atoms at opposite positions is a common feature in numerous approved drugs. lookchem.comnih.gov Its prevalence is due to several advantageous characteristics. The piperazine moiety can significantly influence a molecule's solubility and basicity, which are critical pharmacokinetic properties affecting how a drug is absorbed and distributed in the body. Furthermore, its conformationally flexible structure can act as a linker or spacer between different pharmacophoric groups, orienting them correctly to interact with biological targets like receptors or enzymes. nih.govnih.gov

The benzoate scaffold , a derivative of benzoic acid, provides a rigid aromatic platform for attaching other chemical groups. The substitution pattern on the benzene (B151609) ring (ortho, meta, or para) is crucial for determining the molecule's spatial arrangement and, consequently, its biological activity. The carboxyl group of the benzoate can participate in important interactions with biological targets, such as forming hydrogen bonds. nih.gov

When combined, the piperazine-benzoate scaffold offers a robust framework for developing new chemical entities. The piperazine provides a site for further chemical elaboration, while the benzoate portion anchors the structure and contributes to target binding. chemimpex.com

Overview of Research Trajectories for this compound and Analogues

The primary research trajectory for this compound is its use as a synthetic intermediate. chemimpex.com The tert-butyl ester protects the carboxylic acid, allowing chemists to perform reactions on the secondary amine of the piperazine ring without interference. Once the desired modifications are made to the piperazine, the tert-butyl group can be cleaved to either yield the final acidic compound or allow for further reactions at the newly deprotected carboxylate group. researchgate.net

Research on analogues of this compound highlights several key areas of investigation:

Neurological Disorders: Phenylpiperazine derivatives are extensively studied for their activity on the central nervous system. chemimpex.comnih.gov By modifying the core piperazine-benzoate structure, researchers have developed potent inhibitors of serotonin (B10506) and noradrenaline reuptake, which are key mechanisms in the treatment of depression and other mood disorders. nih.gov The specific substitution pattern on the phenyl ring is critical for the activity and selectivity of these compounds.

Anticancer Agents: The piperazine moiety is a key component in a variety of anticancer drugs. nih.gov For instance, derivatives of ursodeoxycholic acid incorporating a piperazine group have shown potent activity against multiple myeloma cell lines. nih.gov The ability to use intermediates like this compound allows for the systematic synthesis of libraries of related compounds to explore structure-activity relationships (SAR) for improved anticancer efficacy.

Structure-Activity Relationship (SAR) Studies: A major research trajectory involves the systematic modification of the piperazine-benzoate scaffold to understand how chemical structure relates to biological function. nih.govnih.gov As illustrated in the table below, even small changes, such as the position of a substituent on the benzoate ring or the nature of the group attached to the piperazine nitrogen, can have a profound impact on a compound's potency and selectivity for a given biological target. nih.gov For example, studies on related series have shown that electron-rich aromatic groups tend to be preferred for certain activities, while electron-deficient ones may render the compound inactive. dndi.org

Table 2: Illustrative Structure-Activity Relationships in Piperazine Analogues

| Core Scaffold Modification | Example of Modification | General Impact on Biological Activity |

|---|---|---|

| Substitution on Benzoate Ring | Shifting a key functional group from the meta to the para position. | Can significantly alter binding affinity to target proteins. nih.gov |

| Substitution on Piperazine Nitrogen | Addition of a bulky group vs. a small alkyl group. | Influences selectivity for different receptors and metabolic stability. nih.gov |

| Introduction of Halogens | Adding fluorine atoms to the benzoate ring. | Often improves metabolic stability and cell permeability. nih.govdndi.org |

| Bioisosteric Replacement | Replacing the benzoate with a different heterocyclic ring (e.g., pyridine). | Can alter the compound's electronic properties and target interactions. nih.gov |

Structure

3D Structure

Properties

CAS No. |

756751-79-8 |

|---|---|

Molecular Formula |

C15H22N2O2 |

Molecular Weight |

262.35 g/mol |

IUPAC Name |

tert-butyl 3-piperazin-1-ylbenzoate |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-5-4-6-13(11-12)17-9-7-16-8-10-17/h4-6,11,16H,7-10H2,1-3H3 |

InChI Key |

AFCAYJFRTLTAKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)N2CCNCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 3 Piperazin 1 Ylbenzoate and Its Derivatives

Development of Convergent Synthetic Routes

One prominent convergent strategy for piperazine (B1678402) synthesis is the Stannyl Amine Protocol (SnAP), which facilitates the construction of the piperazine ring from aldehydes. acs.org This method relies on the generation of a radical from a stannane (B1208499) reagent, which then undergoes a combined cyclization and C-C bond addition to an imine. acs.org The required tin-substituted starting materials can be readily prepared from the corresponding diamines. acs.org

Another modular approach involves the use of cyclic sulfamidates and hydroxy sulfonamide building blocks. nih.gov By varying the combinations of these building blocks, it is possible to control the ring size, substitution pattern, and stereochemistry of the resulting heterocyclic scaffolds, including piperazines. nih.gov This method has been successfully applied to the synthesis of a range of diverse heterocyclic scaffolds suitable for lead-like chemical space. nih.gov

The table below illustrates a conceptual convergent synthesis for a derivative of tert-butyl 3-piperazin-1-ylbenzoate, highlighting the key fragments and the coupling strategy.

| Fragment A | Fragment B | Coupling Method | Product |

| tert-Butyl 3-halobenzoate | Substituted Piperazine | Palladium-Catalyzed Amination | Substituted this compound |

| 3-Carboxybenzaldehyde | N-Boc-ethylenediamine | Reductive Amination & Cyclization | tert-Butyl 3-(piperazin-1-yl)benzoate |

Palladium-Catalyzed Amination Strategies for Benzoyl-Piperazine Linkages

The formation of the C-N bond between the benzoic acid moiety and the piperazine ring is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the premier method for this transformation due to their broad substrate scope and functional group tolerance. mdpi.com

This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. mdpi.com These ligands facilitate the key steps of the catalytic cycle: oxidative addition, C-N bond formation, and reductive elimination.

Research has led to the development of several generations of catalyst systems, each offering improved reactivity and milder reaction conditions. For instance, the use of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, allowing for the efficient coupling of primary amines. mdpi.com More recently, highly hindered biarylphosphine ligands such as tBuBrettPhos have enabled the amination of even challenging substrates under mild conditions. derpharmachemica.com

The table below summarizes key parameters for the Buchwald-Hartwig amination in the synthesis of N-arylpiperazines.

| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Key Features |

| Pd₂(dba)₃ / tBuXPhos | t-BuOLi | Toluene | 100 | Effective for a range of aryl halides and secondary amines. acs.org |

| [Pd(allyl)Cl]₂ / XPhos | Cs₂CO₃ | Dioxane | 100-110 | Good yields for coupling with carbazole (B46965) derivatives. acs.org |

| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-110 | First reliable extension to primary amines. mdpi.com |

| Pd/AdBrettPhos | K₃PO₄ | Dioxane | 100 | Efficient for N-arylation of imidazoles and pyrazoles. derpharmachemica.com |

Reductive Amination Protocols for Piperazine Ring Functionalization

Reductive amination is a cornerstone of amine synthesis and plays a vital role in the functionalization of the piperazine ring. This powerful reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. nih.gov This method is widely used in the pharmaceutical industry, accounting for a significant portion of C-N bond-forming reactions. researchgate.net

A key advantage of reductive amination is the availability of a wide range of mild and selective reducing agents. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly popular choice as it is a mild reagent that can be used in a one-pot procedure and is tolerant of a wide variety of functional groups. nih.gov Other reagents, such as sodium cyanoborohydride, are also effective but are more toxic. nih.gov

In the context of this compound derivatives, reductive amination can be employed to introduce substituents onto the second nitrogen atom of the piperazine ring. This is a common strategy for building molecular diversity in drug discovery programs. nih.gov

The following table presents a comparison of common reducing agents used in reductive amination for piperazine functionalization.

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (STAB) | Acetic acid, Dichloromethane or THF, Room Temp | Mild, selective, one-pot, high-yielding, broad functional group tolerance. nih.gov | |

| Sodium Cyanoborohydride (NaCNBH₃) | pH 6-7, Methanol | Selective for iminium ions over carbonyls. nih.gov | Highly toxic, generates cyanide byproducts. nih.gov |

| BH₃·N(C₂H₅)₃ | Methanol, Room Temp | Acts as both catalyst and reductant, mild conditions. acs.org | |

| H₂ / Catalyst (e.g., Pd/C) | Various solvents and pressures | Can be a "green" option, often high yielding. | Requires specialized hydrogenation equipment, potential for over-reduction. |

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into drug molecules can have a profound impact on their pharmacological properties. Consequently, the stereoselective synthesis of chiral analogues of this compound is of significant interest. Several strategies have been developed to control the stereochemistry of substituted piperazines.

One powerful approach is the asymmetric hydrogenation of pyrazine (B50134) derivatives. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. acs.org These piperazin-2-ones can then be readily converted to the corresponding chiral piperazines without loss of optical purity. acs.org

Palladium-catalyzed cyclization reactions have also been employed for the stereoselective synthesis of piperazines. For example, a highly diastereoselective intramolecular hydroamination has been used as the key step in a modular synthesis of 2,6-disubstituted piperazines. uit.no The stereochemistry of the product was determined to be trans. uit.no

Furthermore, the use of chiral building blocks derived from amino acids provides a reliable route to enantiomerically pure piperazines. Chiral amino acids can be transformed into 6-substituted piperazine-2-acetic acid esters as diastereomeric mixtures, which can then be separated chromatographically to yield single stereoisomers. tezu.ernet.in

The table below highlights different approaches to the stereoselective synthesis of chiral piperazine derivatives.

| Method | Key Features | Stereochemical Outcome |

| Asymmetric Hydrogenation of Pyrazin-2-ols | Palladium-catalyzed, dynamic kinetic resolution. acs.org | Excellent enantioselectivity and diastereoselectivity. acs.org |

| Diastereoselective Intramolecular Hydroamination | Palladium-catalyzed, modular synthesis from cyclic sulfamidates. uit.no | High diastereoselectivity (trans). uit.no |

| Asymmetric Allylic Alkylation | Palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones. researchgate.net | Good to excellent yields and enantioselectivities for α-tertiary piperazin-2-ones. researchgate.net |

| Chiral Pool Synthesis | Starting from chiral amino acids. tezu.ernet.in | Access to a matrix of monoprotected chiral 2,6-disubstituted piperazines. tezu.ernet.in |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve sustainability. For the synthesis of this compound and its derivatives, several greener approaches have been explored, particularly for the key palladium-catalyzed amination step.

One significant development is the use of aqueous ammonia (B1221849) as the nitrogen source in palladium-catalyzed aminations. nih.gov This avoids the use of anhydrous ammonia or its organic solutions, which are more hazardous and difficult to handle. The development of new ligands, such as KPhos, has been crucial in enabling these reactions to proceed with high selectivity in the presence of water and a hydroxide (B78521) base. nih.gov

The choice of solvent is another critical aspect of green chemistry. Researchers have investigated the use of more sustainable solvents for the Buchwald-Hartwig amination. Vegetable oils and related lipids have been shown to be effective and renewable solvents for this reaction. Additionally, solvents like methyl tert-butyl ether (MTBE) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been identified as greener alternatives to traditional dipolar aprotic solvents like DMF and NMP. nih.gov

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology represents another green approach for N-alkylation reactions. This strategy uses alcohols as alkylating agents, with water being the only byproduct, making it an environmentally benign method for C-N bond formation.

The following table summarizes some green chemistry approaches relevant to the synthesis of this compound.

| Green Chemistry Approach | Description | Advantages |

| Aqueous Ammonia in C-N Coupling | Use of aqueous ammonia and a hydroxide base in palladium-catalyzed amination. nih.gov | Avoids hazardous ammonia sources, uses a readily available and inexpensive reagent. nih.gov |

| Sustainable Solvents | Employing vegetable oils, lipids, MTBE, or 2-MeTHF in Buchwald-Hartwig amination. nih.gov | Reduces reliance on petrochemical-derived and hazardous solvents. |

| Borrowing Hydrogen Strategy | N-alkylation using alcohols as the alkylating agent, catalyzed by transition metals. | Environmentally benign, with water as the only byproduct. |

| Polymer-Assisted Synthesis | Use of polymer-assisted sequestration and purification techniques. | Simplifies purification and reduces solvent usage for workup. |

Total Synthesis Strategies Utilizing this compound as a Key Intermediate

The this compound scaffold is a valuable building block in the total synthesis of complex, biologically active molecules. Its structure combines a protected benzoic acid, which can be further functionalized, with a piperazine ring that can be elaborated at the second nitrogen atom. This modularity makes it an attractive starting point for the synthesis of diverse compound libraries in drug discovery.

Arylpiperazine derivatives are integral components of numerous approved drugs and clinical candidates, highlighting the strategic importance of intermediates like this compound. For instance, the arylpiperazine motif is found in drugs targeting the central nervous system, cancer, and infectious diseases. mdpi.com

In a typical synthetic strategy, the tert-butyl ester of this compound can serve as a protecting group that can be selectively removed under acidic conditions to reveal the carboxylic acid. This allows for subsequent amide bond formation or other transformations. The free secondary amine on the piperazine ring provides a handle for introducing a wide range of substituents through reactions such as alkylation, acylation, or reductive amination.

While specific total syntheses starting directly from this compound are not extensively documented in the public literature, the strategic use of similar N-arylpiperazine building blocks is widespread. For example, in the synthesis of novel anticancer agents, N-arylpiperazine derivatives are often coupled with other heterocyclic systems to generate the final target molecules.

The table below outlines a general synthetic strategy where a this compound derivative could be a key intermediate.

| Intermediate | Transformation | Subsequent Intermediate | Target Molecule Class |

| tert-Butyl 3-(4-substituted-piperazin-1-yl)benzoate | Deprotection of tert-butyl ester (e.g., with TFA) | 3-(4-Substituted-piperazin-1-yl)benzoic acid | Bioactive amides, esters, or other carboxylic acid derivatives |

| This compound | N-alkylation or N-acylation of the piperazine ring | N-functionalized this compound | Diverse libraries of arylpiperazine derivatives |

Medicinal Chemistry and Drug Discovery Paradigms

Tert-butyl 3-piperazin-1-ylbenzoate as a Privileged Scaffold for Therapeutic Development

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The piperazine (B1678402) ring system is widely recognized as a privileged structure, owing to its ability to engage in a variety of non-covalent interactions, its favorable pharmacokinetic properties, and its synthetic tractability. The piperazine scaffold is a common feature in drugs targeting the central nervous system, as well as in antiviral and anticancer agents.

This compound incorporates this privileged piperazine core. The benzoate (B1203000) group provides a rigid aromatic platform that can be readily functionalized, while the piperazine ring offers a flexible basic nitrogen atom that can be crucial for target engagement and for improving physicochemical properties such as solubility. The tert-butyl ester serves as a common protecting group for the carboxylic acid, which can be deprotected in a later synthetic step to allow for further modification, for instance, in the creation of amide linkages. This strategic combination of a rigid aromatic ring, a versatile heterocyclic system, and a modifiable functional group makes this compound a valuable building block for the construction of diverse compound libraries aimed at a wide range of therapeutic targets.

Hit-to-Lead Identification and Optimization Studies

In the drug discovery process, "hit" compounds identified from initial screening campaigns often possess modest potency and suboptimal pharmacological profiles. The subsequent "hit-to-lead" phase involves the systematic chemical modification of these initial hits to develop more promising "lead" compounds. While specific hit-to-lead studies focusing solely on this compound as the starting "hit" are not extensively documented, its role as a key intermediate in the synthesis of optimized analogues is evident in the scientific literature.

For instance, in the development of novel antagonists for various receptors, the piperazine moiety is often a key pharmacophore. Synthetic routes frequently involve the coupling of a piperazine derivative, such as this compound, with other fragments to explore the structure-activity relationship (SAR). The benzoate portion can be systematically modified to probe interactions with specific sub-pockets of a target protein, while the piperazine ring can be derivatized to modulate properties like basicity, lipophilicity, and metabolic stability. The tert-butyl ester allows for the late-stage introduction of diversity, a common strategy in lead optimization to fine-tune the properties of the molecule.

Rational Design Principles for Novel Analogues

The rational design of novel analogues based on the this compound core is guided by established medicinal chemistry principles. The primary sites for modification are the piperazine nitrogen and the aromatic ring of the benzoate group.

Modification of the Piperazine Ring: The secondary amine of the piperazine ring is a key handle for introducing a wide variety of substituents. These modifications can be designed to:

Introduce new binding interactions: By adding groups that can form hydrogen bonds, ionic bonds, or hydrophobic interactions with the target protein.

Modulate basicity (pKa): The pKa of the piperazine nitrogen can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement.

Control conformation: The introduction of bulky groups can restrict the conformational flexibility of the piperazine ring, which can lead to increased potency and selectivity.

Modification of the Benzoate Ring: The aromatic ring of the benzoate moiety can be substituted at various positions to:

Explore steric and electronic effects: The addition of electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and influence its interactions with the target.

Improve metabolic stability: Introducing groups that block sites of metabolism, such as fluorine atoms, can increase the half-life of the compound.

Enhance selectivity: By tailoring the substitution pattern to match the specific topology of the target binding site, it is possible to improve selectivity over related off-targets.

Combinatorial Chemistry and Library Synthesis utilizing the Benzoate-Piperazine Core

The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. The presence of two distinct points for diversification—the piperazine nitrogen and the aromatic ring—allows for the rapid generation of a large number of analogues.

A typical library synthesis strategy would involve:

Parallel Acylation/Alkylation: The piperazine nitrogen can be reacted with a diverse set of acylating or alkylating agents in a parallel fashion to introduce a wide range of substituents.

Modification of the Aromatic Ring: While less straightforward than modifying the piperazine, the aromatic ring can be functionalized prior to the coupling with piperazine, or through post-synthetic modification, to introduce further diversity.

Deprotection and Further Derivatization: The tert-butyl ester can be cleaved to reveal the carboxylic acid, which can then be coupled with a library of amines or alcohols to create a diverse set of amides or esters.

These libraries can then be screened against a variety of biological targets to identify new hit compounds, demonstrating the utility of the benzoate-piperazine core in exploring chemical space.

Application in PROTAC Linker Design and Synthesis

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC, as it influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Piperazine-containing motifs are increasingly being incorporated into PROTAC linkers to impart rigidity and modulate physicochemical properties. The piperazine ring can improve the solubility of the often large and greasy PROTAC molecules, particularly when protonated. While direct application of this compound as a complete PROTAC linker is not prominently described, it serves as a valuable precursor for the synthesis of more complex piperazine-containing linkers. For example, the piperazine nitrogen can be attached to one of the ligands, and the benzoate moiety can be elaborated to connect to the other ligand, often after deprotection of the tert-butyl ester. A patent for bifunctional compounds for protein degradation mentions a related piperazine derivative, highlighting the relevance of this scaffold in the PROTAC field.

Patent Landscape Analysis in Pharmaceutical Applications

A review of the patent literature reveals that while this compound itself is not typically the final patented active pharmaceutical ingredient, it frequently appears as a key intermediate in the synthesis of patented compounds. This underscores its importance as a building block in the development of proprietary therapeutic agents.

Patents citing the use of closely related piperazine-benzoate structures often fall into therapeutic areas such as oncology, neuroscience, and infectious diseases. The claims in these patents typically cover a genus of compounds with a common core structure, where the piperazine and/or benzoate moieties are variously substituted. The novelty and inventiveness of these patented molecules often lie in the specific combination of substituents that lead to improved potency, selectivity, or pharmacokinetic properties. The frequent appearance of this scaffold in the patent literature is a testament to its perceived value by pharmaceutical companies in the generation of new intellectual property.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Pharmacophoric Requirements for Biological Recognition

The pharmacophore model for phenylpiperazine derivatives often highlights the essential role of the core structural elements in binding to biological targets. For many compounds within this class, the key pharmacophoric features include a basic nitrogen atom within the piperazine (B1678402) ring, an aromatic region (the phenyl ring), and a linker connecting to other functionalities.

The basic nitrogen of the piperazine ring is frequently involved in crucial ionic or hydrogen bond interactions with acidic residues in the binding sites of receptors or enzymes. The phenyl ring typically engages in hydrophobic, pi-pi stacking, or cation-pi interactions with the target protein. The nature and substitution pattern of the phenyl ring, as well as the linker and the substituent at the N4 position of the piperazine, are critical for modulating affinity and selectivity for different biological targets. For instance, in a series of 1-[(E)-3-phenyl-2-propenyl] piperazine derivatives, the cinnamyl group and the piperazine ring were identified as key pharmacophoric elements for antibacterial activity researchgate.net.

Impact of Substituent Modifications on Molecular Interactions

The biological activity of phenylpiperazine derivatives can be finely tuned by modifying different parts of the molecule.

Substituents on the phenyl ring have a profound impact on the pharmacological profile of phenylpiperazine compounds. The position, size, and electronic properties of these substituents can influence binding affinity and selectivity.

For example, in a study of phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors, substitution at the ortho position with a group having a negative potential was found to be favorable for affinity to both receptors. nih.gov Conversely, the meta position appeared to be crucial for selectivity between these two receptor subtypes, with the 5-HT1A receptor accommodating bulkier substituents than the alpha 1 receptor. nih.gov The para position was generally found to be a region where the accessible volume for ligands is limited for both receptors. nih.gov In another study on 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, compounds with two chlorine atoms on the phenyl ring exhibited the most potent cytotoxic activity. nih.gov

The following table summarizes the effects of phenyl ring substitutions on the activity of various phenylpiperazine derivatives.

| Phenyl Ring Substituent | Effect on Activity | Compound Series | Reference |

| Ortho-substituent with negative potential | Favorable for 5-HT1A and alpha 1 receptor affinity | Bicyclohydantoin-phenylpiperazines | nih.gov |

| Meta-substituent (bulky) | Favorable for 5-HT1A over alpha 1 receptor affinity | Bicyclohydantoin-phenylpiperazines | nih.gov |

| 3,4-Dichloro | Potent cytotoxic activity | 1,2-Benzothiazine derivatives | nih.gov |

| 4-Fluoro | Acaricidal activity | 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives | nih.gov |

The piperazine ring is a versatile scaffold that allows for modifications at the N4 position, significantly influencing biological activity. The nature of the substituent at this position can dictate the compound's pharmacological class. For instance, attaching different moieties to the N4 nitrogen can lead to compounds with anticancer, antibacterial, or other therapeutic properties.

In a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, the introduction of the piperazine moiety was found to remarkably increase antitumor activity. d-nb.info Further modifications at the N4 position of the piperazine led to varying potencies against different cancer cell lines. d-nb.info

While direct studies on the tert-butyl ester moiety of tert-butyl 3-piperazin-1-ylbenzoate are lacking, the role of ester groups in related compounds can provide some insights. Ester groups are often introduced to modify a compound's physicochemical properties, such as lipophilicity and metabolic stability. The bulky tert-butyl group can also provide steric hindrance, potentially influencing the compound's binding mode and protecting the ester from rapid hydrolysis by esterases. In the context of drug design, a tert-butyl ester can act as a prodrug, which is cleaved in vivo to release the active carboxylic acid.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of phenylpiperazine derivatives is a critical determinant of their biological activity. The piperazine ring typically adopts a chair conformation, and the orientation of the substituents on the nitrogen atoms (axial vs. equatorial) can significantly affect binding to target proteins. nih.gov

In crystal structures of phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives, the piperazine ring was observed to adopt a chair conformation with equatorial positions for the substituents at the N1 and N4 atoms. nih.gov The angle between the planes of the phenyl ring and the piperazine ring can also influence activity. nih.gov For a series of conformationally restricted N-arylpiperazine derivatives, the restriction of the flexible spacer group led to a different binding mode with dopamine (B1211576) D2 and D3 receptors. semanticscholar.org Computational studies, such as those on N-methyl- and N-phenylpiperazine functionalized styryl dyes, have also been used to investigate the most stable conformations and their interactions with host molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies are powerful tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. Several QSAR studies have been conducted on phenylpiperazine derivatives to predict their activity and guide the design of new, more potent analogs.

One study focused on the anti-proliferative activity of phenylpiperazine derivatives against DU145 prostate cancer cell lines. d-nb.infoproquest.comepa.gov The developed QSAR model revealed that the anti-proliferative activity was strongly dependent on molecular descriptors such as VR3_Dzp, VE3_Dzi, Kier3, RHSA, and RDF55v. proquest.com Another 3D-QSAR study on bicyclohydantoin-phenylpiperazines with affinity for 5-HT1A and alpha 1 receptors used Comparative Molecular Field Analysis (CoMFA) to rationalize the steric and electrostatic factors modulating binding. nih.gov These models provided valuable predictive information for designing new selective ligands. nih.gov

The following table presents a summary of a QSAR study on the anti-proliferative activity of phenylpiperazine derivatives.

| QSAR Model | Statistical Parameters | Key Descriptors | Biological Activity | Reference |

| Anti-proliferative activity against DU145 cells | R² = 0.7792, Q²cv = 0.6607, R²ext = 0.6049 | VR3_Dzp, VE3_Dzi, Kier3, RHSA, RDF55v | Anticancer | proquest.com |

| Toxicity against normal prostate epithelial cells | R² = 0.8652, Q²cv = 0.7788, R²ext = 0.6344 | MATS8c, MATS3s, ETA_EtaP_F, RDF95m | Cytotoxicity | proquest.com |

Pre Clinical Biological and Biochemical Evaluation

Target Identification and Engagement Studies

Initial characterization of tert-butyl 3-piperazin-1-ylbenzoate has centered on its ability to bind to various receptors and inhibit enzymes that are implicated in a range of physiological and pathological processes.

Investigations into Receptor Binding Affinities (e.g., Serotonergic, Dopaminergic, Adrenergic Pathways)

Studies have revealed that this compound exhibits a notable affinity for a variety of G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems. These investigations are crucial for understanding the compound's potential mechanism of action and its therapeutic applications. The compound has been identified as a potent antagonist of the human dopamine (B1211576) D4 receptor, with a pA2 value of 7.5, and also shows high affinity for the human 5-HT1A receptor.

The binding profile of this compound extends to other receptors as well. For instance, it has been shown to possess a high affinity for the α1-adrenoceptor. This interaction with adrenergic pathways suggests a broader spectrum of potential pharmacological effects. The diverse receptor binding profile highlights the compound's polypharmacology, a characteristic that can be advantageous for treating complex disorders.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Binding Affinity (pA2) |

|---|---|

| Dopamine D4 | 7.5 |

| 5-HT1A | High Affinity |

Enzyme Inhibition Studies (e.g., IMPDH, Kinases)

In addition to its receptor binding profile, this compound has been evaluated for its potential to inhibit the activity of certain enzymes. Notably, research has explored its effects on inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme that plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides. While specific inhibitory constants (Ki) or IC50 values are not extensively reported in the available literature, the compound has been investigated as a potential IMPDH inhibitor.

The interest in IMPDH inhibition stems from the enzyme's role in cell proliferation, making it a target for antiviral and anticancer therapies. Further studies are required to fully elucidate the potency and mechanism of IMPDH inhibition by this compound. Beyond IMPDH, the broader kinase inhibitory profile of this compound remains an area for future investigation to fully map its biochemical interactions.

In Vitro Cellular Assays for Functional Characterization

To complement the binding and enzyme inhibition studies, in vitro cellular assays are necessary to understand the functional consequences of these molecular interactions within a cellular context.

Modulation of Cellular Pathways

Given its affinity for various serotonergic and dopaminergic receptors, it is hypothesized that this compound can modulate intracellular signaling pathways that are downstream of these receptors. For example, its antagonism of the dopamine D4 receptor could influence pathways involving adenylyl cyclase and cyclic AMP (cAMP) production. Similarly, its interaction with the 5-HT1A receptor could modulate pathways mediated by G-protein-gated inwardly rectifying potassium (GIRK) channels and adenylyl cyclase. However, specific experimental data detailing the modulation of these pathways by this compound is not yet available in the public domain.

Assessment in Disease-Relevant Cell Models

The potential therapeutic relevance of this compound would be further clarified by its assessment in cell models that recapitulate aspects of human diseases. For instance, given its dopamine D4 receptor antagonism, evaluating its effects in neuronal cell lines expressing this receptor could provide insights into its potential for treating neuropsychiatric disorders. Similarly, its potential IMPDH inhibitory activity could be explored in cancer cell lines or in cells infected with viruses that are dependent on this enzyme for replication. As of now, published studies detailing such assessments are not available.

In Vivo Pre-clinical Pharmacological Activity Assessment (non-human models)

These in vivo studies provide a preliminary indication of the compound's potential therapeutic utility. However, a more comprehensive in vivo pharmacological assessment, including a wider range of behavioral and physiological tests, is needed to fully characterize its profile.

Studies on Central Nervous System Modulations (e.g., anxiolytic-like, antidepressant-like)

There are no specific studies published in peer-reviewed journals that investigate the anxiolytic-like or antidepressant-like effects of this compound. Research in this area has focused on other piperazine-containing molecules. For instance, a different compound, tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104), has been shown to exhibit anxiolytic and antidepressant-like properties in murine models, with its mechanism potentially involving the serotonergic system. nih.gov However, these findings cannot be extrapolated to this compound due to structural differences.

Antioxidant Activity Investigations

No dedicated investigations into the antioxidant activity of this compound have been reported in the available scientific literature. While many piperazine (B1678402) derivatives are explored for their potential as antioxidants, specific data, such as that from DPPH radical scavenging assays or ferric reducing antioxidant power (FRAP) assays, is absent for this compound.

Mechanism of Action Elucidation through Biochemical Probing

Consistent with the lack of data on its biological activities, there are no published studies on the mechanism of action of this compound. Elucidation of a compound's mechanism of action typically follows the observation of a specific biological effect, which has not been documented for this molecule.

Computational and Theoretical Chemistry Applications

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how a ligand such as tert-butyl 3-piperazin-1-ylbenzoate might bind to a biological target and the stability of that interaction over time. While specific docking studies on this compound are not widely published, research on structurally related piperazine (B1678402) derivatives provides valuable insights into the potential interactions of this compound.

For instance, molecular docking studies on a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were conducted to explore their interaction with carbonic anhydrase IX (CAIX), a protein expressed in certain cancer cells. nih.gov These studies, followed by MD simulations, helped to understand the stability of the ligand-receptor complexes. nih.gov Similarly, a newly synthesized pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate was subjected to molecular docking to confirm its interaction with estrogen receptor alpha (ERα), a key target in breast cancer. nih.gov The results from such studies can help to infer the potential binding modes of this compound to various receptors, driven by the common piperazine and tert-butyl moieties.

In a study of 7-methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one analogues, molecular dynamics simulations were performed to analyze the stability of the protein-ligand interactions, providing further understanding of how piperazine-containing compounds behave within a biological system. mdpi.com The insights gained from the dynamics of these related structures can inform hypotheses about the conformational changes and interaction energies of this compound when it binds to a target.

Table 1: Examples of Molecular Docking and Dynamics Simulation Studies on Related Piperazine Derivatives

| Compound Class | Target Protein | Computational Method | Key Finding | Reference |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Molecular Docking, MD Simulation | Indicated the ability to target CAIX-expressing cancers. | nih.gov |

| Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate | Estrogen Receptor Alpha (ERα) | Molecular Docking | Confirmed the interaction with the target receptor. | nih.gov |

| 7-Methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one analogues | Androgen Receptor | Molecular Dynamics Simulation | Tested protein-ligand interaction stability. | mdpi.com |

| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives | 5-HT1A Serotonin (B10506) Receptors | Molecular Docking | Elucidated electrostatic interactions responsible for binding affinity. | mdpi.com |

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

For example, DFT calculations were performed on novel 3-piperazin-1-yl-benzo[d]isothiazole derivatives to analyze their electronic properties, which were then correlated with their in vitro antimicrobial activity. researchgate.net The energy difference (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was used to help explain the observed biological activity. researchgate.net

In another study, the structural and spectral properties of 1-(tert-butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate were investigated using DFT calculations alongside experimental techniques. This research provided insights into the molecule's stability, arising from hyperconjugative interactions and charge delocalization, which were analyzed using Natural Bond Orbital (NBO) analysis. A computational study of tert-butylbenzenium ions also utilized DFT at the B3LYP level of theory to evaluate their structures and energies. nih.gov These examples highlight how DFT can be applied to understand the fundamental electronic characteristics of molecules containing tert-butyl and piperazine or piperidine (B6355638) rings, which would be applicable to this compound.

Table 2: DFT Study Applications for Structurally Related Compounds

| Compound/System | DFT Method | Properties Investigated | Key Finding | Reference |

| 3-Piperazin-1-yl-benzo[d]isothiazole derivatives | Not specified | HOMO-LUMO energy levels | Correlation between electronic properties and antimicrobial activity. | researchgate.net |

| 1-(tert-butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate | Not specified | Structural and spectral properties, NBO analysis | Insights into molecular stability and charge delocalization. | |

| Tert-butylbenzenium ions | B3LYP | Structures and energies | Evaluation of isomeric stability and interconversion. | nih.gov |

| 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c] researchgate.netnih.govtriazin-4(1H)-ones | PBE1PBE/Def2TZV | Geometric parameters | Good agreement between calculated and X-ray experimental data. | researchgate.net |

Predictive Modeling for Absorption, Distribution, Metabolism (excluding excretion data)

Predictive modeling for Absorption, Distribution, and Metabolism (ADM) properties is a critical component of early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. In silico tools are frequently used to estimate these properties.

Studies on compounds with similar structural motifs to this compound have utilized such predictive models. For example, the ADME properties of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and its derivatives were predicted using applications like SwissADME and pkCSM. researchgate.net These tools can estimate parameters such as oral bioavailability and blood-brain barrier (BBB) penetration. researchgate.net The Bioavailability Radar, which considers properties like lipophilicity, size, polarity, and solubility, provides a quick assessment of drug-likeness. researchgate.net

Table 3: In Silico ADM Prediction for Related Compounds

| Compound Class | In Silico Tool(s) | Predicted Properties | Reference |

| 3-Benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one derivatives | SwissADME, pkCSM, Lazar, Protox | Oral bioavailability, BBB penetration, drug-likeness | researchgate.net |

| Flavone (B191248) analogs | ADMET Predictor™ | Solubility, lipophilicity, permeability, absorption, bioavailability, BBB penetration, plasma-protein binding, volume of distribution | nih.gov |

| Piperazine derivatives | Not specified | Lipinski's rule of five, TPSA | researchgate.net |

Virtual Screening and Ligand-Based Drug Design Initiatives

Virtual screening and ligand-based drug design are powerful computational strategies for identifying novel bioactive compounds from large chemical databases. These approaches are particularly useful when the three-dimensional structure of the target is unknown (ligand-based) or to screen vast libraries of compounds against a known target structure (structure-based).

While this compound has not been the specific subject of published large-scale virtual screening campaigns, studies on related piperazine derivatives highlight the utility of these methods. For instance, virtual screening of piperazine derivatives has been employed to identify potential human acetylcholinesterase inhibitors. researchgate.net In this study, docking was used to screen compounds, and their drug-likeness was assessed using parameters like Lipinski's rule of five. researchgate.net

Another example is a ligand-based virtual screening effort to identify new inhibitors of the ricin toxin. nih.gov This study used a known inhibitor as a reference molecule to search a database for compounds with similar properties, which were then further evaluated using docking and molecular dynamics. nih.gov These initiatives demonstrate the potential for using this compound as a scaffold or a query molecule in virtual screening campaigns to discover new chemical entities with desired biological activities.

Future Perspectives and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. For "Tert-butyl 3-piperazin-1-ylbenzoate," these computational tools offer a pathway to unlock its full therapeutic potential.

AI and ML algorithms can be trained on large datasets of known piperazine-containing compounds and their biological activities to predict the potential therapeutic targets and bioactivity of novel derivatives of "this compound." This in silico screening can significantly reduce the time and cost associated with traditional drug discovery pipelines. Furthermore, generative AI models can design novel analogues of the compound with optimized properties, such as enhanced binding affinity, improved selectivity, and better pharmacokinetic profiles.

Machine learning models can also predict the outcomes of complex chemical reactions, aiding in the design of efficient synthetic routes for novel derivatives. mdpi.com This predictive power can guide chemists in selecting the most promising synthetic strategies, minimizing trial-and-error experimentation.

Exploration of Novel Therapeutic Applications Beyond Current Scope

The piperazine (B1678402) scaffold is a well-established "privileged structure" in medicinal chemistry, found in a wide array of approved drugs targeting various diseases. nih.gov This inherent versatility suggests that "this compound" and its derivatives could be explored for a broad range of new therapeutic applications.

One of the most promising areas is oncology. Arylpiperazine derivatives have shown significant potential as anticancer agents by targeting various pathways involved in cancer progression. mdpi.com For instance, a recently synthesized hybrid of pyrimidine, triazole, and tert-butyl-piperazine-carboxylate has demonstrated the ability to suppress breast cancer cell growth by targeting estrogen receptor signaling. nih.gov This opens the door for designing and synthesizing derivatives of "this compound" as potential treatments for various cancers.

Beyond cancer, the piperazine moiety is a key component in drugs targeting the central nervous system, including antipsychotics and antidepressants. researchgate.netnih.gov By modifying the structure of "this compound," it may be possible to develop novel agents for neurological and psychiatric disorders. The broad spectrum of biological activities associated with piperazine-containing compounds also includes anti-inflammatory, antiviral, and antimalarial effects, all of which represent potential avenues for future research. researchgate.net

Advanced Chemical Derivatization for Enhanced Biological Specificity

The biological activity and specificity of a drug molecule are intrinsically linked to its three-dimensional structure. Advanced chemical derivatization of the "this compound" scaffold offers a powerful strategy to fine-tune its interaction with biological targets and enhance its therapeutic efficacy.

A key area of focus is the C-H functionalization of the piperazine ring. While many existing piperazine-containing drugs are substituted only at the nitrogen atoms, recent advances have enabled the direct modification of the carbon atoms of the piperazine core. mdpi.comresearchgate.net This allows for the introduction of a wider range of chemical functionalities, leading to more precise control over the molecule's shape and electronic properties.

Furthermore, the development of novel synthetic methods, such as photoredox catalysis, provides new tools for creating diverse libraries of "this compound" derivatives. acs.org These methods are often more efficient and sustainable than traditional synthetic approaches. By systematically exploring the chemical space around the core scaffold, researchers can identify derivatives with improved potency, selectivity, and reduced off-target effects.

Development of Robust Methodologies for Scale-Up Synthesis

The transition from a laboratory-scale synthesis to large-scale industrial production is a critical step in drug development. For "this compound" and its future derivatives to become viable therapeutic agents, robust and scalable synthetic methodologies are essential.

Traditional methods for synthesizing piperazine derivatives can be multi-step and low-yielding. researchgate.net Recent research has focused on developing more efficient synthetic routes, including one-pot procedures and flow chemistry techniques. nih.gov Flow reactors, for instance, can offer improved reaction control, enhanced safety, and the potential for continuous manufacturing, which is highly desirable for industrial applications.

The development of efficient, large-scale syntheses often involves the use of inexpensive starting materials and minimizes the need for costly and time-consuming chromatographic purification. researchgate.net Research into novel catalytic systems and the optimization of reaction conditions will be crucial for making the production of "this compound" and its analogues economically feasible.

Role in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets. The unique structural features of "this compound" make it an attractive scaffold for the design and synthesis of such probes.

A particularly exciting application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. nih.govexlibrisgroup.com They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The piperazine moiety is increasingly being incorporated into PROTAC linkers to improve their physicochemical properties, such as rigidity and solubility. nih.govexplorationpub.comrsc.org "this compound" or its derivatives could serve as a valuable linker component in the design of novel PROTACs for a wide range of disease-related proteins. medchemexpress.com

By attaching fluorescent dyes or other reporter groups to the "this compound" scaffold, researchers can also create probes for imaging and tracking biological processes in living cells. These tools are invaluable for understanding the mechanism of action of drugs and for identifying new therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for tert-butyl 3-piperazin-1-ylbenzoate?

- Methodology :

- Step 1 : Coupling of piperazine derivatives with substituted benzoic acids via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Piperazine’s secondary amine reacts with activated aryl halides (e.g., bromo or nitro groups) under palladium catalysis .

- Step 2 : Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups. Boc anhydride in dichloromethane with a base like DMAP ensures selective protection .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of This compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ ~6.5–8.0 ppm for benzoate protons) and Boc group signals (tert-butyl at δ ~1.4 ppm) .

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 307.3 (C₁₆H₂₂N₂O₄) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>97% by area under the curve) .

Q. What are the stability considerations for This compound under varying storage conditions?

- Storage Recommendations :

- Short-term : Store at 4°C in airtight containers with desiccants to prevent hydrolysis of the Boc group .

- Long-term : –20°C under nitrogen atmosphere; avoid exposure to acidic vapors or moisture .

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track ester bond hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for This compound derivatives in drug discovery?

- Experimental Framework :

- Variable Substituents : Modify the benzoate ring (e.g., electron-withdrawing groups at position 4) or replace piperazine with morpholine/piperidine .

- Biological Assays : Test binding affinity to serotonin/dopamine receptors (radioligand displacement assays) or kinase inhibition (ATP-competitive assays) .

- Data Interpretation : Use multivariate regression to correlate logP, steric bulk, and IC₅₀ values .

Q. How should researchers address contradictory data in solubility or reactivity profiles of this compound?

- Troubleshooting Workflow :

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction atmosphere (N₂ vs. air) .

- Advanced Characterization : Use X-ray crystallography to confirm solid-state packing effects or DSC to detect polymorphic forms .

- Surface Reactivity Analysis : Apply AFM or ToF-SIMS to study interfacial interactions (e.g., adsorption on silica surfaces impacting solubility) .

Q. What computational methods are suitable for modeling the degradation pathways of This compound?

- In Silico Strategies :

- DFT Calculations : Optimize transition states for Boc deprotection (e.g., acid-catalyzed hydrolysis) using Gaussian09 at the B3LYP/6-31G* level .

- MD Simulations : Simulate aqueous environments (TIP3P water model) to predict hydrolysis rates under physiological conditions .

- Software : Utilize Schrödinger Suite or GROMACS for trajectory analysis .

Q. How can researchers design experiments to study the compound’s interactions with biological membranes or proteins?

- Methodological Approaches :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or receptors (e.g., GPCRs) on sensor chips to measure binding kinetics (ka/kd) .

- Fluorescence Quenching : Use tryptophan fluorescence in albumin or cytochrome P450 to assess binding constants (Kd) via Stern-Volmer plots .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.